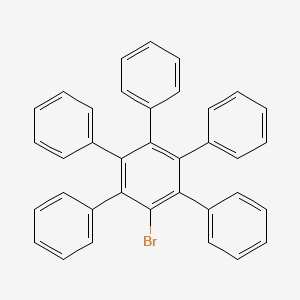

1-bromo-2,3,4,5,6-pentakis-phenylbenzene

Description

1-Bromo-2,3,4,5,6-pentakis-phenylbenzene (molecular formula: C42H29Br) is a polyaryl-substituted benzene derivative featuring a central benzene ring substituted with five phenyl groups and one bromine atom. The bromine atom introduces an electron-withdrawing effect, making it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) in synthetic chemistry. However, its high substitution pattern distinguishes it from simpler aryl bromides, necessitating specialized synthetic strategies .

Properties

Molecular Formula |

C36H25Br |

|---|---|

Molecular Weight |

537.5 g/mol |

IUPAC Name |

1-bromo-2,3,4,5,6-pentakis-phenylbenzene |

InChI |

InChI=1S/C36H25Br/c37-36-34(29-22-12-4-13-23-29)32(27-18-8-2-9-19-27)31(26-16-6-1-7-17-26)33(28-20-10-3-11-21-28)35(36)30-24-14-5-15-25-30/h1-25H |

InChI Key |

RNRKGWPCKHAAGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)Br)C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-2,3,4,5,6-pentakis-phenylbenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-bromo-2,3,4,5,6-pentakis-phenylbenzene undergoes various chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution, where the bromine atom can be replaced by other substituents.

Oxidation and Reduction: The phenyl groups can undergo oxidation to form quinones, while reduction reactions can convert the bromine atom to a hydrogen atom.

Common Reagents and Conditions

Substitution: Reagents like N-bromosuccinimide (NBS) for bromination, and aluminum chloride for Friedel-Crafts alkylation.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

The major products formed from these reactions include substituted benzene derivatives, quinones, and reduced aromatic compounds .

Scientific Research Applications

1-bromo-2,3,4,5,6-pentakis-phenylbenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 1-bromo-2,3,4,5,6-pentakis-phenylbenzene involves its ability to participate in electrophilic aromatic substitution reactions. The bromine atom and phenyl groups influence the electron density of the benzene ring, making it susceptible to attack by electrophiles. The molecular targets and pathways involved include interactions with nucleophiles and the formation of carbocation intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Properties of 1-Bromo-2,3,4,5,6-pentakis-phenylbenzene and Analogs

Key Observations :

- Steric Effects : The phenyl groups in this compound induce greater steric hindrance compared to smaller substituents like fluorine or methylthio groups in analogs . This may reduce reactivity in substitution reactions but enhance stability in high-temperature applications.

- Electronic Effects : Bromine's electron-withdrawing nature contrasts with the electron-donating tert-butylcarbazole groups in 5tBuCzBN, which exhibit high kRISC (reverse intersystem crossing rate) values (>10<sup>5</sup> s<sup>-1</sup>) for thermally activated delayed fluorescence (TADF) in OLEDs .

- Synthetic Utility: Unlike hexakis(4-bromophenyl)benzene , which is used in polymer synthesis due to multiple bromine sites, the single bromine in the target compound limits its utility to mono-functionalized coupling reactions.

Reactivity and Functionalization

- Cross-Coupling Potential: The bromine atom in this compound is sterically shielded by adjacent phenyl groups, which may slow down palladium-catalyzed reactions compared to less hindered analogs like 1-bromo-2,3,4,5,6-pentafluorobenzene .

- Sulfur Exchange: Analogous to 1-cyano-2,3,4,5,6-pentakis(4-phenylthio)benzene , the target compound could participate in sulfur exchange reactions, but its bromine site offers an additional pathway for functionalization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.